molecular formula C16H14N2 B289821 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline

7,8,9,10-tetrahydrodibenzo[c,h]cinnoline

Cat. No.: B289821
M. Wt: 234.29 g/mol
InChI Key: PQNSIVGDFCPBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is a heterocyclic compound with a unique structure that includes two benzene rings fused to a cinnoline core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-tetrahydrodibenzo[c,h]cinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8,9,10-tetrahydrodibenzo[c,h]cinnoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structure. This interaction can lead to the modulation of biological pathways, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[c,h]cinnoline: Lacks the tetrahydro modification, leading to different chemical properties.

    Dibenzo[a,c]cinnoline: Different fusion pattern of the benzene rings.

    Tetrahydrodibenzo[a,c]cinnoline: Similar structure but different fusion pattern.

Uniqueness

7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is unique due to its specific fusion pattern and tetrahydro modification, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

7,8,9,10-tetrahydronaphtho[1,2-c]cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNSIVGDFCPBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C3C(=C2C1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275091
Record name 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18515-68-9
Record name 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18515-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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